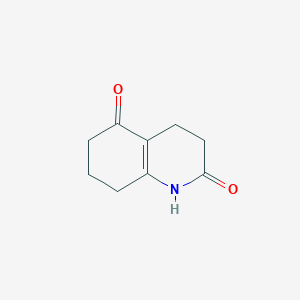
3,4,7,8-Tetrahydroquinoline-2,5(1H,6H)-dione
Cat. No. B194977
M. Wt: 165.19 g/mol
InChI Key: KNRFNTVMEIIKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05068334
Procedure details


5.00 g (0.675 mol) of 1-amino-cyclohexen-3-one and 65.65 g (1.35×0.675 mol) of acrylic acid are stirred for 3 hours under nitrogen in an oil bath heated to 180° C. The mixture is cooled and recrystallised from 1000 ml of methanol.


Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[C:9](O)(=[O:12])[CH:10]=[CH2:11]>>[NH:1]1[C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]=2[CH2:11][CH2:10][C:9]1=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(CCC1)=O
|
|
Name
|
|
|
Quantity
|
65.65 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallised from 1000 ml of methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1C(CCC=2C(CCCC12)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
